
n,n-Bis(2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-methylpropyl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-methylpropyl)benzamide typically involves the direct condensation of benzoic acid with 2-methylpropylamine. This reaction is often carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . The reaction conditions are mild, and the process is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of efficient and reusable catalysts, along with optimized reaction conditions, ensures high yields and cost-effectiveness. The process involves the purification of the product through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N,N-Bis(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses.
Pathways Involved: By inhibiting NF-κB activation, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various biological systems.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbenzamide: A simpler benzamide derivative with similar chemical properties.
N,N-Diethylbenzamide: Another benzamide derivative with slightly different alkyl groups.
N,N-Diisopropylbenzamide: A compound with bulkier alkyl groups compared to N,N-Bis(2-methylpropyl)benzamide.
Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ability to inhibit NF-κB activation and induce apoptosis makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
6976-02-9 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H23NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clé InChI |
JYTNUJXHOWUHHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


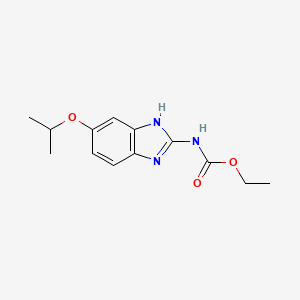

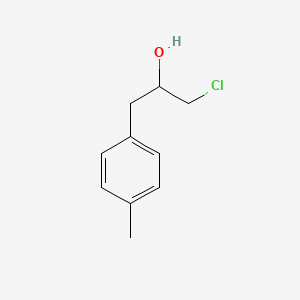



![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
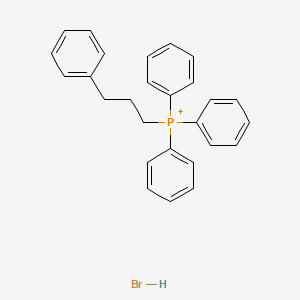
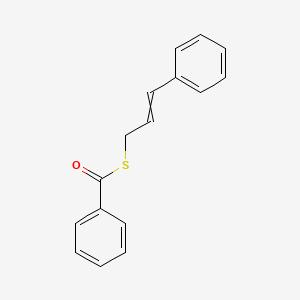
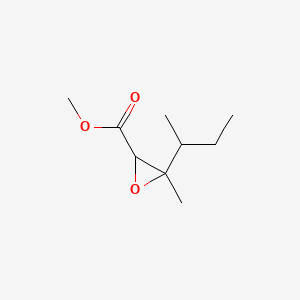


![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

